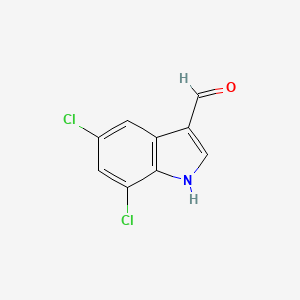

5,7-dichloro-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

5,7-dichloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSDVDLMPRRISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-1H-indole-3-carbaldehyde typically involves the chlorination of 1H-indole-3-carbaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 5 and 7 positions of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 5,7-dichloro-1H-indole-3-carboxylic acid.

Reduction: 5,7-dichloro-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity :

Research indicates that derivatives of indole compounds, including 5,7-dichloro-1H-indole-3-carbaldehyde, exhibit significant antitumor properties. For instance, indole derivatives are known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that compounds with similar structures have shown efficacy against breast cancer cells through modulation of apoptotic pathways .

Antimicrobial Properties :

Indole derivatives have been recognized for their antimicrobial activity. Specifically, studies have demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations:

- Formation of Hydrazones : This compound can react with hydrazines to form hydrazone derivatives, which are useful in further synthetic applications .

- Synthesis of Heterocyclic Compounds : The carbonyl group in this compound participates in C–C and C–N coupling reactions, facilitating the formation of complex heterocycles that are valuable in pharmaceutical chemistry .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the effects of various indole derivatives on human cancer cell lines. The results indicated that compounds related to this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of chlorinated indoles. The findings demonstrated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5,7-dichloro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles in biological systems . It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 5,7-dichloro-1H-indole-3-carbaldehyde with its analogs:

Key Observations:

- Chlorine Substitution Effects: Dichloro derivatives (e.g., 6,7-dichloro) exhibit higher molecular weights (~214 g/mol) and increased hazards (e.g., toxicity warnings) compared to non-chlorinated analogs like indole-3-carboxaldehyde (145.15 g/mol) .

- Crystallinity : Hydrazone derivatives of chloro-indoles demonstrate stable crystalline structures, as seen in 5-chloro-1H-indole-3-carbaldehyde benzoylhydrazone .

- Positional Isomerism : The 5,7-dichloro vs. 6,7-dichloro substitution may alter electronic distribution and intermolecular interactions, affecting reactivity and biological target affinity.

Biological Activity

5,7-Dichloro-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound acts primarily through its interactions with various molecular targets. It is known to function as a precursor in the synthesis of biologically active molecules and exhibits receptor agonist activity at the aryl hydrocarbon receptor (AhR), which plays a crucial role in modulating immune responses in intestinal cells. The compound's aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Biological Activities

The biological activities of this compound encompass a wide range of effects:

- Antiviral Activity : Indole derivatives have shown promise in inhibiting viral replication.

- Anticancer Properties : The compound has been observed to inhibit enzymes involved in cancer cell proliferation, suggesting potential use in cancer therapy.

- Anti-inflammatory Effects : It modulates inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome activation .

- Antimicrobial Activity : Studies indicate that it possesses significant antimicrobial properties against various pathogens .

The compound influences numerous biochemical pathways and cellular processes. It interacts with enzymes, proteins, and other biomolecules, leading to various cellular effects:

- Cellular Effects : this compound modulates cell signaling pathways and gene expression.

- Metabolic Pathways : It is involved in several metabolic pathways, affecting enzyme activity and cellular metabolism.

- Transport and Distribution : The transport within cells is mediated by specific transporters and binding proteins.

Case Studies

-

Urease Inhibition Against Helicobacter pylori :

A study synthesized N-substituted indole-3-carbaldehyde oxime derivatives to evaluate their urease inhibitory activities against Helicobacter pylori. The results indicated that certain derivatives exhibited significant inhibition of urease activity, which is crucial for the pathogenicity of H. pylori . -

Antimicrobial Evaluation :

In vitro studies evaluated the antimicrobial activity of various derivatives of indole compounds. Results showed that some compounds derived from this compound displayed potent activity against Staphylococcus aureus and other pathogens, with minimum inhibitory concentrations (MIC) indicating strong bactericidal effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 5,7-dichloro-1H-indole-3-carbaldehyde?

The synthesis typically involves regioselective chlorination of an indole precursor. A two-step approach is often employed:

- Step 1 : Chlorination of 1H-indole-3-carbaldehyde using chlorinating agents (e.g., Cl₂, SOCl₂, or N-chlorosuccinimide) under controlled conditions. Solvents like dichloromethane or acetonitrile are used to enhance reaction efficiency .

- Step 2 : Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures to isolate the dichlorinated product . Key challenges include avoiding over-chlorination and ensuring positional selectivity. Reaction monitoring via TLC and NMR is critical .

Q. What characterization methods are essential for confirming the structure of this compound?

- 1H/13C NMR : To verify the aldehyde proton (~9.8 ppm) and chlorine-substituted aromatic protons. Chlorine atoms induce deshielding, shifting peaks downfield .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 229.9874 for C₉H₅Cl₂NO) .

- X-ray Crystallography : For unambiguous structural confirmation. SHELX software is widely used for crystallographic refinement .

Q. How can researchers optimize purification protocols for this compound?

- Column Chromatography : Use silica gel with gradient elution (hexane to ethyl acetate) to separate chlorinated byproducts.

- Recrystallization : DMF/acetic acid (1:1) yields high-purity crystals. Precipitate formation during reflux (as in ) simplifies isolation .

- HPLC : For analytical purity checks, especially when synthesizing derivatives for biological assays .

Advanced Research Questions

Q. How can regioselectivity in the chlorination of indole derivatives be controlled?

Regioselectivity is influenced by:

- Electronic Effects : Electron-donating groups at specific positions direct chlorination. For 5,7-dichloro substitution, steric and electronic factors favor Cl addition at the 5- and 7-positions .

- Catalysts : Lewis acids like FeCl₃ or AlCl₃ enhance selectivity. highlights sodium triacetoxyborohydride for reductive amination, but analogous catalysts may apply to chlorination .

- Temperature : Lower temperatures (0–25°C) reduce side reactions. Kinetic vs. thermodynamic control should be evaluated .

Q. What computational tools are useful for predicting the reactivity and bioactivity of this compound?

- Molecular Modeling (MOE) : To study interactions with biological targets (e.g., enzymes or receptors). Docking studies can predict binding affinities .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain chlorination reactivity .

- SHELX for Crystallography : Resolves crystal packing effects, which influence solubility and stability .

Q. How should researchers address contradictions in reported spectral data or synthetic yields?

- Reproducibility Checks : Validate reaction conditions (solvent purity, catalyst batch). reports a 42% yield for a related indole derivative, but deviations may arise from trace moisture or oxygen .

- Cross-Validation : Compare NMR data with PubChem entries or crystallographic databases (e.g., CCDC). provides PubChem spectral data for analogous compounds .

- Error Analysis : Use statistical tools (e.g., RSD for repeated experiments) to identify systematic vs. random errors .

Q. What are the implications of chlorine substitution on the compound’s biological activity?

- Enhanced Lipophilicity : Chlorine increases logP, improving membrane permeability. This is critical for CNS-targeted drugs .

- Electron-Withdrawing Effects : Stabilizes reactive intermediates (e.g., Schiff bases) in enzyme inhibition. shows chlorine enhances hydrazone formation in biochemical assays .

- Toxicity Considerations : Chlorinated indoles may exhibit cytotoxicity; dose-response assays (e.g., IC₅₀ in cancer cell lines) are essential .

Methodological Best Practices

- Safety Protocols : Use fume hoods for chlorination reactions. emphasizes PPE (gloves, goggles) due to potential skin/eye irritation .

- Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data. discusses reconciling open data with privacy in research .

- Crystallography Workflow : SHELXL refinement () paired with Olex2 for visualization ensures publication-ready structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.